molecular formula C20H18N2O3 B4118708 N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide

N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide

Cat. No. B4118708
M. Wt: 334.4 g/mol
InChI Key: PUVOKOOLZDHBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DMF is a derivative of furan and benzamide, and its chemical structure is shown below:

Mechanism of Action

The exact mechanism of action of N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory gene expression, the inhibition of NF-κB activity, and the modulation of immune cell function. N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide has also been shown to increase the levels of glutathione, a key antioxidant molecule, in cells.

Advantages and Limitations for Lab Experiments

N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide, including:
1. Further studies on the mechanism of action of N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide, to better understand its effects on cellular and molecular pathways.
2. Development of more efficient and scalable methods for the synthesis of N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide, to improve its availability for research and potential applications.
3. Evaluation of the potential of N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide as a treatment for other diseases, such as cancer and neurodegenerative disorders.
4. Investigation of the potential of N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide as a biopesticide, due to its ability to inhibit insect feeding behavior.
5. Development of N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide-based materials for various applications, such as sensors and electronic devices.
In conclusion, N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide is a promising chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide has been extensively studied for its potential as a drug candidate for various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases. N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide has also been studied for its potential as a pesticide, due to its ability to inhibit insect feeding behavior.

properties

IUPAC Name

N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-3-6-17(12-16)22-20(24)18-7-4-8-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVOKOOLZDHBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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